Istamycin B0

Antibacterial activity Aminoglycoside comparison Resistant strains

Istamycin B0 is a naturally occurring, deglycyl congener of istamycin B, critical for medicinal chemistry programs. Its unique structure, lacking the glycyl moiety, serves as a distinct chemical handle for selective derivatizations proven to reduce toxicity in novel aminoglycosides. This compound is essential as an HPLC-MS/MS reference standard for fermentative production and an enzyme substrate for probing aminoglycoside-modifying enzyme (AME) resistance mechanisms like AAC(2')/AAC(6'). Do not substitute with other istamycins.

Molecular Formula C15H32N4O4
Molecular Weight 332.44 g/mol
Cat. No. B1253002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIstamycin B0
Molecular FormulaC15H32N4O4
Molecular Weight332.44 g/mol
Structural Identifiers
SMILESCNCC1CCC(C(O1)OC2C(CC(C(C2O)NC)OC)N)N
InChIInChI=1S/C15H32N4O4/c1-18-7-8-4-5-9(16)15(22-8)23-14-10(17)6-11(21-3)12(19-2)13(14)20/h8-15,18-20H,4-7,16-17H2,1-3H3/t8-,9+,10+,11-,12+,13+,14+,15+/m0/s1
InChIKeyGKYYNFPFPFRFFN-FWCUKHODSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Istamycin B0 Aminoglycoside Antibiotic for Research and Semi-Synthetic Development


Istamycin B0 is a minor, naturally occurring deglycyl derivative of the pseudodisaccharide aminoglycoside antibiotic istamycin B, first isolated from the fermentation broth of the marine actinomycete *Streptomyces tenjimariensis* [1][2]. As a 2-deoxyfortamine-containing aminoglycoside, it belongs to a family of 16 congeners profiled via HPLC-MS/MS, where it is noted as a distinct component [3]. Its molecular formula is C₁₅H₃₂N₄O₄, and it serves primarily as a crucial starting material and reference standard for the synthesis of semi-synthetic derivatives, rather than as a direct clinical candidate [4].

Why Istamycin B0 Cannot Be Substituted with Other Istamycin Congeners in Critical Workflows


Substituting Istamycin B0 with another istamycin congener, such as the more abundant Istamycin A or B, is not scientifically valid due to its unique deglycyl structure, which fundamentally alters its biochemical properties and resistance profile [1]. This specific lack of a glycyl moiety differentiates it from its parent compounds and creates a distinct chemical handle for semi-synthetic derivatization aimed at improving pharmacological properties like toxicity [2]. Furthermore, the istamycin family exhibits differential susceptibility to aminoglycoside-modifying enzymes (AMEs); for example, Istamycin B (and by extension the astromicin-group) is known to be inactivated by AAC(2') and AAC(6') enzymes, a resistance mechanism that its derivatives may be designed to evade, underscoring the need for the specific, pure compound in both analytical and synthetic research [3].

Quantitative Evidence for the Differentiation and Utility of Istamycin B0


Comparative Antimicrobial Activity: Istamycin B Matches Fortimicin A and Sporaricin A

The parent compound of Istamycin B0, Istamycin B, exhibits antibacterial activity equivalent to that of the clinically significant aminoglycosides fortimicin A (astromicin) and sporaricin A against a panel of Gram-positive and Gram-negative bacteria, including aminoglycoside-resistant strains [1]. This provides a strong class-level inference for the potency of Istamycin B0 and its derivatives.

Antibacterial activity Aminoglycoside comparison Resistant strains

Unique Structural Feature: Istamycin B0 is a Deglycyl Derivative

Istamycin B0 is explicitly characterized as a deglycyl derivative of Istamycin B, a structural distinction that separates it from the major fermentation products Istamycin A and B [1]. This lack of a glycyl group provides a unique reactive site and influences the molecule's overall properties.

Structural biology Aminoglycoside biosynthesis Chemical synthesis

Derivatization for Reduced Toxicity: Modifying Istamycin B Lowers Acute Toxicity

Modifications to the parent Istamycin B scaffold, which is directly relevant to Istamycin B0's utility as a precursor, have been shown to significantly impact its toxicity profile. Specifically, replacing the 2'-amino group of Istamycin B with a hydroxyl group markedly decreased acute toxicity in mice [1]. This directly validates the procurement of Istamycin B0 for generating novel, potentially safer derivatives.

Toxicity Semi-synthesis Drug development

Resistance Profile: Istamycin B is Inactivated by Specific Acetyltransferases

In a study on 'double stage activity,' neither astromicin (a fortimicin-group AG) nor Istamycin B retained antibacterial activity after being modified by aminoglycoside acetyltransferases AAC(2') and AAC(6') of actinomycete origin [1]. This identifies a key resistance vulnerability of the astromicin-group, including the parent compound of Istamycin B0.

Antibiotic resistance Enzymatic modification AAC(2') AAC(6')

Biosynthetic Pathway Confirms Close Relationship to Fortimicin Group

Studies have confirmed a high degree of biosynthetic similarity between the istamycin producer S. tenjimariensis and the fortimicin producer M. olivasterospora. The two organisms can process each other's biosynthetic intermediates; for example, M. olivasterospora converted Istamycin B0 (IS-B0) to 2''-N-formimidoyl-IS-B (IS-B3) [1].

Biosynthesis Metabolic engineering Fortimicin

Key Application Scenarios for Istamycin B0 in Research and Development


Precursor for Semi-Synthetic Aminoglycoside Derivatives with Improved Safety Profiles

Istamycin B0 is ideally suited as a starting material for synthesizing novel aminoglycoside derivatives. Research has established that modifications to the parent istamycin B scaffold can significantly reduce acute toxicity while maintaining antibacterial potency [5]. Its unique deglycyl structure [2] provides a distinct chemical handle for selective acylation, alkylation, or other modifications aimed at improving pharmacological properties, making it a critical procurement item for medicinal chemistry and antibiotic discovery programs.

Analytical Reference Standard for Quality Control and Fermentation Monitoring

Istamycin B0 is one of at least 16 structurally characterized congeners produced by *Streptomyces tenjimariensis* and has been unambiguously identified and quantified in fermentation broths using validated HPLC-MS/MS methods [5]. It is therefore an essential analytical reference standard for monitoring istamycin production, characterizing new producing strains, and ensuring quality control in fermentation processes, particularly for research groups studying aminoglycoside biosynthesis.

Research Tool for Investigating Aminoglycoside Resistance Mechanisms

Given that its parent compound, Istamycin B, is specifically inactivated by aminoglycoside acetyltransferases AAC(2') and AAC(6') [5], Istamycin B0 serves as a valuable substrate for enzymology studies. Researchers can use it to probe the structure-activity relationships of these resistance enzymes, screen for novel inhibitors of these enzymes, or design derivative structures that evade this modification. This makes Istamycin B0 a key reagent for microbiology and biochemistry labs focused on antimicrobial resistance.

Substrate for Combinatorial Biosynthesis and Mutasynthesis of Hybrid Antibiotics

The confirmed biosynthetic relationship between istamycins and fortimicins allows for the use of Istamycin B0 in mutasynthetic or bioconversion experiments. As demonstrated, the fortimicin-producing organism *Micromonospora olivasterospora* can accept Istamycin B0 as a substrate, converting it to its 2''-N-formimidoyl derivative (IS-B3) [5]. This opens avenues for generating novel 'hybrid' aminoglycosides with potentially unique and valuable biological activities, making Istamycin B0 a specialized tool for metabolic engineering and synthetic biology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Istamycin B0

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.